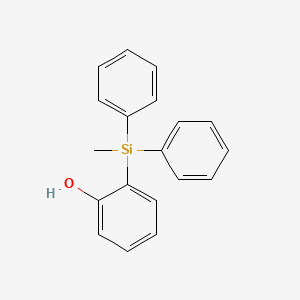

2-(Diphenylmethylsilyl)phenol

Description

2-(Diphenylmethylsilyl)phenol is an organosilicon compound featuring a phenolic hydroxyl group substituted with a diphenylmethylsilyl moiety. This structural motif combines the reactivity of phenol with the steric and electronic effects imparted by the silyl group. The diphenylmethylsilyl group is introduced via its chloride precursor (diphenylmethylchlorosilane) under alkaline conditions, often using potassium tert-butoxide as a base . This compound is notable for its application in protecting alcohol groups during organic synthesis, leveraging the phenyl substituents' ability to enhance acid stability compared to less substituted silyl ethers (e.g., trimethylsilyl) .

Properties

CAS No. |

151310-07-5 |

|---|---|

Molecular Formula |

C19H18OSi |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-[methyl(diphenyl)silyl]phenol |

InChI |

InChI=1S/C19H18OSi/c1-21(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19-15-9-8-14-18(19)20/h2-15,20H,1H3 |

InChI Key |

QUZUIEBXOPRITK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethylsilyl)phenol typically involves the reaction of phenol with diphenylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{Phenol} + \text{Diphenylmethylchlorosilane} \rightarrow \text{2-(Diphenylmethylsilyl)phenol} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for 2-(Diphenylmethylsilyl)phenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Types of Reactions:

Oxidation: 2-(Diphenylmethylsilyl)phenol can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can direct substitutions to the ortho and para positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other quinone-forming reagents.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) are used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

2-(Diphenylmethylsilyl)phenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Industry: Used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethylsilyl)phenol involves its interaction with molecular targets through its phenolic and silyl groups. The phenolic group can participate in hydrogen bonding and electron donation, while the silyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including oxidative stress responses and enzyme inhibition.

Comparison with Similar Compounds

Silyl-Protected Phenols

- Triphenylsilylphenol: Exhibits higher acid stability due to increased phenyl substitution but suffers from steric hindrance, limiting its utility in bulky substrates. The diphenylmethylsilyl group offers a balance between stability and synthetic accessibility .

- tert-Butyldimethylsilyl (TBDMS) Phenols: TBDMS ethers are widely used for alcohol protection. While more labile under acidic conditions than diphenylmethylsilyl derivatives, they excel in fluoride-mediated deprotection (e.g., using TBAF) .

- Trimethylsilyl (TMS) Phenols: Highly reactive and less stable under acidic or aqueous conditions, making them unsuitable for prolonged synthetic workflows .

Aminomethyl-Substituted Phenols

- 2-((Dimethylamino)methyl)phenol: Features a dimethylaminomethyl group instead of a silyl substituent. This compound participates in hydrogen bonding via its amino and hydroxyl groups, enabling applications in metal coordination chemistry (e.g., as a ligand for transition metals) .

Pyrazole-Containing Phenols

- 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol: Combines phenol with a pyrazole ring and nitro group. The hydroxyl group engages in intramolecular O–H⋯N hydrogen bonding, stabilizing planar conformations, while the nitro group enhances electronic properties for materials science applications .

Reactivity and Stability

| Property | 2-(Diphenylmethylsilyl)phenol | TBDMS Phenol | 2-((Dimethylamino)methyl)phenol |

|---|---|---|---|

| Acid Stability | High (stable up to pH < 2) | Moderate | Low |

| Base Stability | Moderate | Low | High |

| Deprotection Method | Fluoride ions or strong acids | Fluoride ions | Acidic hydrolysis |

- Acid Stability : The diphenylmethylsilyl group confers superior resistance to acidic hydrolysis compared to TMS or TBDMS ethers. This is attributed to electron donation from phenyl groups, which stabilize the Si–O bond .

- Base Stability: Unlike phenylsilyl ethers, aminomethyl-substituted phenols exhibit high base stability due to the absence of hydrolytically labile Si–O bonds .

Physical Properties

- Crystallography: Structural studies of analogous compounds (e.g., pyrazole-phenol hybrids) reveal planar aromatic systems with dihedral angles <5° between phenol and adjacent rings. In contrast, bulky silyl groups induce torsional angles >40° in substituted phenyl rings .

- Solubility : Diphenylmethylsilyl derivatives are typically soluble in organic solvents (e.g., THF, DCM) but insoluble in water due to hydrophobic phenyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.